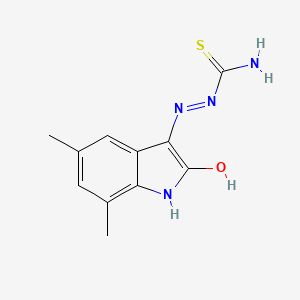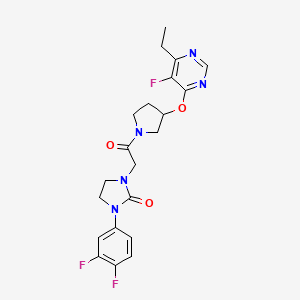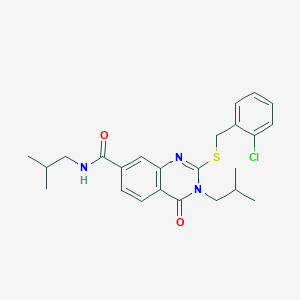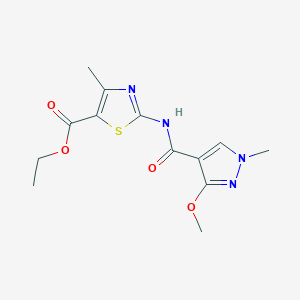
5-(9-anthrylmethylene)-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(9-anthrylmethylene)-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as AMPT or alpha-methyl-p-tyrosine, is a synthetic compound that has been used in scientific research for several decades. It is a potent inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. As a result, AMPT has been used to investigate the role of catecholamines in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
5-Substituted pyrimidine derivatives have demonstrated significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV), highlighting their potential as antiviral agents. For instance, some derivatives exhibited strong antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without notable toxicity (Hocková et al., 2003).
Synthesis and Structural Studies
Research has been conducted on the synthesis of various pyrimidine derivatives under ambient conditions, contributing to the field of pharmaceutical chemistry. Such studies often focus on efficient, eco-friendly synthesis methods and the examination of molecular structures, which is crucial for understanding the properties and potential applications of these compounds (Brahmachari & Nayek, 2017).
Molecular Structure Analysis
Computational and experimental studies have been performed to determine the molecular structure of related pyrimidine derivatives. These studies utilize techniques like density functional theory (DFT), X-ray crystallography, and spectroscopy, providing insights into the stability and reactivity of these compounds (Trilleras et al., 2017).
Crystallography and Hydrogen Bonding
Crystallographic studies of pyrimidine triones have revealed insights into their supramolecular structures, such as the formation of hydrogen-bonded chains and rings. Understanding these structural aspects is important for potential applications in materials science and pharmaceuticals (da Silva et al., 2005).
Kinase Inhibition for Cancer Therapy
Pyrimidine derivatives bearing aminomethylene moieties have been synthesized and evaluated for their inhibitory activities against c-Met kinase, a target in cancer therapy. These compounds have shown potential in inhibiting cancer cell proliferation, highlighting their significance in developing new anticancer agents (Tang et al., 2014).
Synthetic Methodologies
Efficient and novel methods for synthesizing pyrimidine derivatives have been developed, focusing on catalyst-free, solvent-free conditions, and high yield. These methodologies are significant for advancing green chemistry practices in pharmaceutical synthesis (Reddy et al., 2007).
Potential as Herbicides
Some pyrimidine derivatives have been studied for their herbicidal activity, indicating the potential application of these compounds in agricultural chemistry. Their efficacy in inhibiting plant growth suggests possible use as weed control agents (Nezu et al., 1996).
Eigenschaften
IUPAC Name |
5-(anthracen-9-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O4/c1-32-19-10-6-9-18(14-19)28-25(30)23(24(29)27-26(28)31)15-22-20-11-4-2-7-16(20)13-17-8-3-5-12-21(17)22/h2-15H,1H3,(H,27,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWSWOIUKUTNDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2360662.png)

![2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2360668.png)


![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)


![N-[4-({3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2360676.png)


![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2360682.png)
![ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2360684.png)